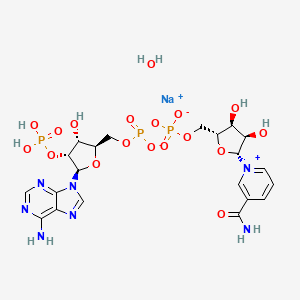

beta-nicotinamide adenine dinucleotide phosphate sodium salt

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) wird aus Nicotinamid-adenin-dinukleotid durch die Einwirkung von Nicotinamid-adenin-dinukleotid-Kinase synthetisiert, die Adenosintriphosphat als Phosphoryldonor verwendet. Die Reaktionsbedingungen umfassen in der Regel die Aufrechterhaltung eines bestimmten pH-Werts und der Temperatur, um eine optimale Enzymaktivität zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) umfasst groß angelegte Fermentationsprozesse mit gentechnisch veränderten Mikroorganismen. Diese Mikroorganismen sind so konzipiert, dass sie die für die Synthese von Nicotinamid-adenin-dinukleotid-phosphat notwendigen Enzyme überproduzieren. Das Produkt wird dann durch verschiedene chromatographische Techniken gereinigt, um die gewünschte Reinheit und Konzentration zu erreichen.

Chemische Reaktionsanalyse

Reaktionstypen

Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidations-Reduktionsreaktionen: Es fungiert als Elektronenträger und wechselt zwischen seiner oxidierten und reduzierten Form.

Phosphorylierung: Es kann durch bestimmte Kinasen phosphoryliert werden.

Hydrolyse: Es kann durch Phosphatasen hydrolysiert werden, um anorganisches Phosphat freizusetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) verwendet werden, umfassen Adenosintriphosphat, Nicotinamid-adenin-dinukleotid-Kinase und verschiedene Pufferlösungen, um den entsprechenden pH-Wert zu halten. Die Reaktionen werden typischerweise unter kontrollierten Temperaturbedingungen durchgeführt, um die Enzymstabilität und -aktivität zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Coenzym in verschiedenen enzymatischen Assays verwendet, um Redoxreaktionen und Enzymkinetik zu untersuchen.

Biologie: Es spielt eine entscheidende Rolle im Zellstoffwechsel, in der Photosynthese und in der Atmung.

Medizin: Es wird in der Forschung zu Stoffwechselstörungen, Krebs und Alterung verwendet.

Industrie: Es wird bei der Produktion von Biokraftstoffen und Biokunststoffen durch mikrobielle Fermentationsprozesse eingesetzt.

Wirkmechanismus

Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) übt seine Wirkungen aus, indem es als Elektronenträger in Redoxreaktionen fungiert. Es beteiligt sich am Transfer von Elektronen und Wasserstoffionen und erleichtert so verschiedene Stoffwechselprozesse. Es fungiert auch als Substrat für Enzyme wie Nicotinamid-adenin-dinukleotid-Kinase und Adenosin-Kinase, die seine Phosphorylierung und Dephosphorylierung regulieren. Die beteiligten molekularen Zielstrukturen und Pfade umfassen den Pentosephosphatweg, die Glykolyse und den Tricarbonsäurezyklus.

Eigenschaften

IUPAC Name |

sodium;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUMDLCHLVUHFS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7NaO17P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703021 | |

| Record name | βeta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Bio-Rad Laboratories MSDS] | |

| Record name | beta-Nicotinamide adenine dinucleotide phosphate sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

698999-85-8, 1184-16-3 | |

| Record name | βeta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'→5'-ester with 3-(aminocarbonyl)-1-β-d-ribofuranosylpyridinium hydroxide, inner salt, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) is synthesized from nicotinamide adenine dinucleotide through the action of nicotinamide adenine dinucleotide kinase, which uses adenosine triphosphate as a phosphoryl donor . The reaction conditions typically involve maintaining a specific pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the synthesis of nicotinamide adenine dinucleotide phosphate. The product is then purified through various chromatographic techniques to achieve the desired purity and concentration .

Analyse Chemischer Reaktionen

Types of Reactions

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) undergoes several types of chemical reactions, including:

Oxidation-Reduction Reactions: It acts as an electron carrier, alternating between its oxidized and reduced forms.

Phosphorylation: It can be phosphorylated by specific kinases.

Hydrolysis: It can be hydrolyzed by phosphatases to release inorganic phosphate.

Common Reagents and Conditions

Common reagents used in reactions involving nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) include adenosine triphosphate, nicotinamide adenine dinucleotide kinase, and various buffer solutions to maintain the appropriate pH. The reactions are typically carried out under controlled temperature conditions to ensure enzyme stability and activity .

Major Products Formed

The major products formed from reactions involving nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) include its reduced form, nicotinamide adenine dinucleotide phosphate (reduced form), and inorganic phosphate .

Wissenschaftliche Forschungsanwendungen

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) has a wide range of scientific research applications:

Chemistry: It is used as a coenzyme in various enzymatic assays to study redox reactions and enzyme kinetics.

Biology: It plays a crucial role in cellular metabolism, photosynthesis, and respiration.

Medicine: It is used in research related to metabolic disorders, cancer, and aging.

Industry: It is used in the production of biofuels and bioplastics through microbial fermentation processes.

Wirkmechanismus

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) exerts its effects by acting as an electron carrier in redox reactions. It participates in the transfer of electrons and hydrogen ions, facilitating various metabolic processes. It also acts as a substrate for enzymes such as nicotinamide adenine dinucleotide kinase and adenosine kinase, which regulate its phosphorylation and dephosphorylation . The molecular targets and pathways involved include the pentose phosphate pathway, glycolysis, and the tricarboxylic acid cycle .

Vergleich Mit ähnlichen Verbindungen

Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) ähnelt anderen Nicotinamid-adenin-dinukleotid-Derivaten, wie zum Beispiel:

Nicotinamid-adenin-dinukleotid: Es unterscheidet sich durch das Vorhandensein einer zusätzlichen Phosphatgruppe am Ribose-Ring.

Nicotinamid-adenin-dinukleotid (reduzierte Form): Es ist die reduzierte Form von Nicotinamid-adenin-dinukleotid-phosphat und fungiert als Reduktionsmittel in verschiedenen biochemischen Reaktionen.

Die Einzigartigkeit von Nicotinamid-adenin-dinukleotid-phosphat (Natriumsalzhydrat) liegt in seiner Rolle als Coenzym in sowohl anabolen als auch katabolen Reaktionen, was es essenziell für die Aufrechterhaltung des zellulären Redoxgleichgewichts und des Energiestoffwechsels macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.